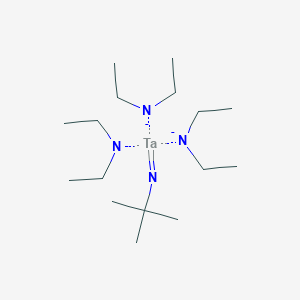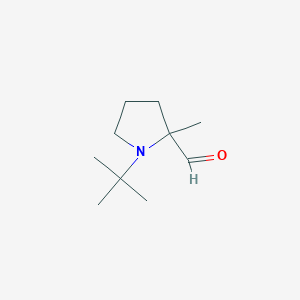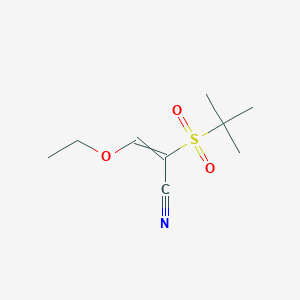
トリ(ジエチルアミド)-tert-ブチルイミドタンタル
説明
(Tert-butylimino)tris(diethylamino)tantalum, also known as Ta(NMe2)3(tBuC=NtBu), is a tantalum compound that has gained significant attention in scientific research due to its unique properties. This compound has been found to have potential applications in various fields such as catalysis, organic synthesis, and material science.
科学的研究の応用
原子層堆積 (ALD) 法による薄膜形成
この化合物は、原子層堆積 (ALD) 法で窒化タンタル (TaN) の薄膜を形成するために使用されます。ALD 法は、その高精度と複雑な表面に均一な層をコーティングする能力で知られています。 この方法で製造された窒化タンタル薄膜は、その優れた導電性とバリア特性からマイクロエレクトロニクスで使用されています .
マイクロエレクトロニクスにおける高度な金属化
マイクロエレクトロニクス分野では、この化合物は金属有機化学気相成長 (MOCVD) 法の原料として機能します。これは、高度な金属化スキームにおけるバリア層および接着層として機能する窒化タンタル層を堆積させるために使用されます。 これらの層は、信頼性の高い高性能電子デバイスの開発に不可欠です .
半導体製造
この化合物は、半導体製造において重要な役割を果たします。これは、集積回路における拡散バリアおよび導電経路を作成するために使用されます。 低温で高品質の膜を形成する能力は、熱予算が厳密に管理されている半導体業界にとって貴重な材料です .
窒化タンタルの化学気相成長 (CVD) 法
トリ(ジエチルアミド)-tert-ブチルイミドタンタルは、窒化タンタル薄膜を製造するためのCVD法における原料です。 これらの膜は、その低抵抗率と高い熱安定性のために、タングステン金属化のための接着層など、さまざまな電子用途に適しています .
遷移金属窒化物の研究
この化合物は、遷移金属窒化物の特性と用途を探求する研究にも使用されます。 その強力なTa-N二重結合は、熱分解プロセス中に窒化タンタルの完全性を維持するのに役立ち、これは材料の挙動と潜在的な用途を理解するために不可欠です .
コンフォーマルコーティングの開発
その特性により、この化合物は、複雑な形状の表面へのコンフォーマルコーティングの開発に役立ちます。 これは、複雑なパターンに付着する必要がある保護層を作成し、その際、被覆品質を損なうことなく、特に役立ちます .
作用機序
Safety and Hazards
特性
IUPAC Name |
tert-butyliminotantalum;diethylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.3C4H10N.Ta/c1-4(2,3)5;3*1-3-5-4-2;/h1-3H3;3*3-4H2,1-2H3;/q;3*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUVVCYTHMBYBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC(C)(C)N=[Ta] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H39N4Ta-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169896-41-7 | |
| Record name | Tantalum, tris(N-ethylethanaminato)[2-methyl-2-propanaminato(2-)]-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | t-Butylimino tris (diethylamino) tantalum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















